molecular formula C7H10O4 B1425807 Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate CAS No. 1472039-40-9

Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No. B1425807
M. Wt: 158.15 g/mol
InChI Key: GLSPAUJGXZHULX-UHFFFAOYSA-N
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Description

Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate, also known as MDSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDSP is a spirocyclic ester that possesses a unique chemical structure, making it an attractive target for chemical synthesis and biological studies.

Scientific Research Applications

Synthesis of Spirocyclic Compounds

Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate derivatives are crucial intermediates in the synthesis of spirocyclic compounds. For instance, the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate leads to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing its role in producing spirocyclic structures with potential biological activity (Molchanov & Tran, 2013).

Chemical Transformations

The molecule serves as a precursor in complex chemical transformations. For example, the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid cleaves the N–O bond, leading to bi- or tricyclic lactams or lactones, which are valuable in the development of new pharmacologically active compounds (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Antibacterial Drug Development

The compound has been investigated for its potential in antibacterial drug development. A study involving the synthesis of novel quinolines with the spirocyclic moiety demonstrated potent antibacterial activity against various respiratory pathogens, highlighting its significance in medicinal chemistry (Odagiri et al., 2013).

Synthetic Organic Chemistry

Its utility extends to synthetic organic chemistry, where derivatives of Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate are used as intermediates for constructing biologically active natural compounds and intermediates. Such applications are crucial for the development of new drugs and understanding biological mechanisms (Alonso, Meléndez, & Yus, 2002).

properties

IUPAC Name

methyl 1,6-dioxaspiro[2.4]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-9-6(8)5-7(11-5)2-3-10-4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSPAUJGXZHULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(O1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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